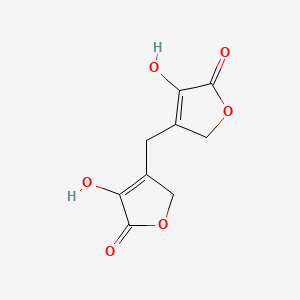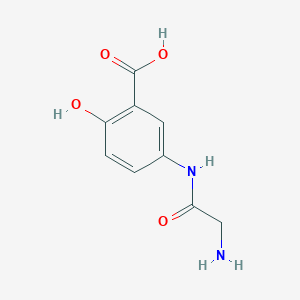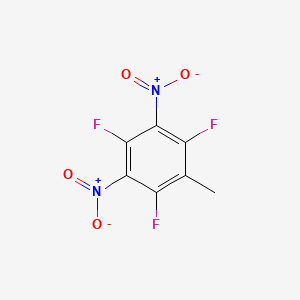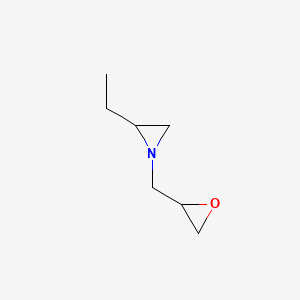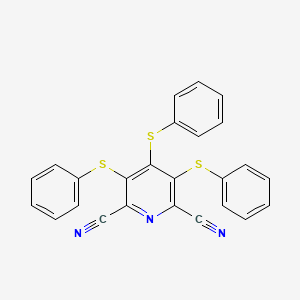
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C25H15N3S3 This compound is characterized by the presence of three phenylsulfanyl groups attached to a pyridine ring, along with two cyano groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of malononitrile with aromatic aldehydes and thiols. This reaction can be carried out under pseudo-four-component reaction (pseudo-4CR) conditions or three-component reaction (3CR) conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl groups.
Scientific Research Applications
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as electronic or optical materials .
Mechanism of Action
The mechanism of action of 3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: These compounds have similar structural features and are used in the synthesis of biologically active molecules.
2,6-Pyridinedicarbonitrile: Another related compound with applications in the synthesis of heterocyclic compounds.
Uniqueness
3,4,5-Tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile is unique due to the presence of three phenylsulfanyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
53862-54-7 |
|---|---|
Molecular Formula |
C25H15N3S3 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3,4,5-tris(phenylsulfanyl)pyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C25H15N3S3/c26-16-21-23(29-18-10-4-1-5-11-18)25(31-20-14-8-3-9-15-20)24(22(17-27)28-21)30-19-12-6-2-7-13-19/h1-15H |
InChI Key |
MMEWWNCMPUGYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
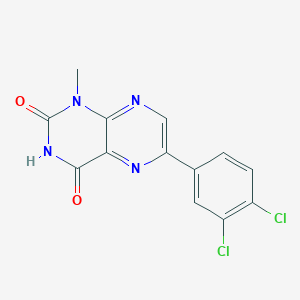
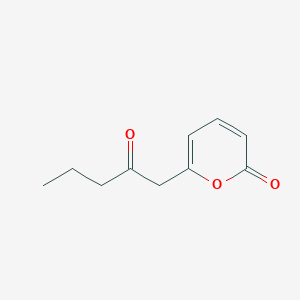
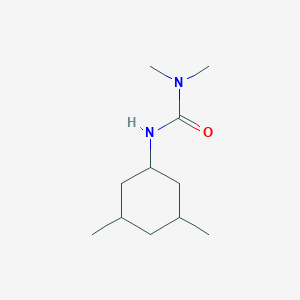
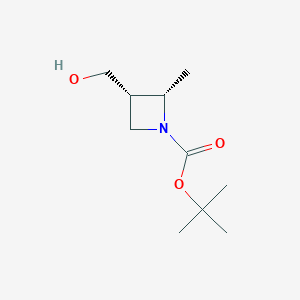
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
